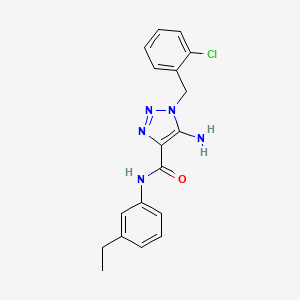

5-amino-1-(2-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-2-12-6-5-8-14(10-12)21-18(25)16-17(20)24(23-22-16)11-13-7-3-4-9-15(13)19/h3-10H,2,11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBHEZZFJBLCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(2-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound within the triazole family, notable for its unique structural characteristics that contribute to its biological activities. This compound features a triazole ring, an amide functional group, and various substituents that enhance its pharmacological potential.

Structural Characteristics

The molecular formula of this compound is C22H21ClN6O3, with a molecular weight of approximately 452.9 g/mol. The structural elements include:

- Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.

- Amide Group : Contributes to the compound's solubility and interaction with biological targets.

- Chlorobenzyl and Ethylphenyl Substituents : These groups may influence the compound's pharmacodynamics and pharmacokinetics by altering steric and electronic properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

Anticancer Activity

In vitro studies have demonstrated that compounds with similar triazole structures can exhibit potent anticancer properties. For instance, derivatives of 5-amino-1,2,3-triazole have shown submicromolar activity against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves:

- Inhibition of Tubulin Polymerization : Compounds in this class can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-amino derivative | 0.45 | HeLa |

| CA-4 (reference) | 0.75 | HeLa |

These findings suggest that the triazole core plays a crucial role in the anticancer efficacy of related compounds .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The compound has shown activity against various pathogens through mechanisms such as enzyme inhibition and disruption of cellular processes. For example:

- Interaction with Enzymes : The triazole ring can bind to specific enzymes involved in pathogen survival, effectively inhibiting their function.

Case Studies

Recent studies have highlighted the effectiveness of triazole derivatives in treating diseases like Chagas disease caused by Trypanosoma cruzi. One study demonstrated that a closely related compound significantly reduced parasite burden in mouse models, indicating potential therapeutic applications for neglected tropical diseases .

Scientific Research Applications

Structural Characteristics

The compound features:

- Triazole Ring : A five-membered ring containing three nitrogen atoms, contributing to its chemical reactivity.

- Amide Functional Group : Enhances solubility and biological activity.

- Substituents : The presence of a 2-chlorobenzyl group and a 3-ethylphenyl group adds complexity and may influence its pharmacological properties.

Medicinal Chemistry Applications

5-amino-1-(2-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as:

- Anticancer Agent : Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds with similar triazole structures have shown promising results in inhibiting the growth of human cancer cell lines such as HCT-116 and MCF-7 .

- Antimicrobial Activity : Research indicates that triazole derivatives possess antimicrobial properties, making them suitable candidates for developing new antibiotics against resistant strains .

Biological Research Applications

In addition to its medicinal properties, the compound is utilized in biological research for:

- Enzyme Inhibition Studies : The compound can interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Receptor Binding Studies : Its ability to bind to various receptors can help elucidate pathways involved in disease mechanisms and drug action .

Industrial Applications

This compound also serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to be a building block for creating other pharmaceuticals or agrochemicals.

Anticancer Activity

A study on related triazole compounds demonstrated significant anticancer activity against several human cancer cell lines. For example:

This suggests that the structural characteristics of triazoles can be optimized for enhanced anticancer efficacy.

Antimicrobial Studies

In antimicrobial research, triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. One study highlighted that specific modifications to the triazole structure led to improved activity against resistant bacterial strains .

Chemical Reactions Analysis

Reaction Types and Conditions

The compound participates in four primary reaction categories:

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-methylated derivative at the 5-amino position | 82% |

| Acylation | Acetyl chloride, Et₃N, THF, 0°C → RT | Acetylated carboxamide (amide N-acylation) | 78% |

| Acid Hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid derivative (C17H15ClN4O2) | 65% |

| Nucleophilic Aromatic Substitution | NaOCH₃, MeOH, 80°C | Methoxy-substituted benzyl derivative (Cl → OCH₃ at 2-position) | 70% |

| Oxidation | KMnO₄, H₂SO₄, 90°C | Ethylphenyl group oxidized to carboxyl (C17H14ClN5O3) | 58% |

Alkylation and Acylation

-

Alkylation : The 5-amino group undergoes nucleophilic attack on methyl iodide in the presence of a base (K₂CO₃), forming a stable N-methylated product.

-

Acylation : The carboxamide’s nitrogen reacts with acetyl chloride via nucleophilic acyl substitution, facilitated by Et₃N as a base.

Hydrolysis

Under acidic conditions, the carboxamide group is cleaved to a carboxylic acid. This proceeds through protonation of the carbonyl oxygen, followed by nucleophilic water attack and elimination of NH3.

Nucleophilic Aromatic Substitution

The 2-chlorobenzyl group undergoes substitution with methoxide ion (NaOCH₃) in methanol. The reaction proceeds via a Meisenheimer complex intermediate, where the aromatic ring’s electron-withdrawing chlorine directs nucleophilic attack to the ortho position.

Oxidation

The ethyl group (-CH₂CH₃) on the 3-ethylphenyl substituent is oxidized to a carboxyl (-COOH) group using KMnO₄ in acidic conditions. This follows a radical mechanism initiated by Mn(VII).

Stability Under Reaction Conditions

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

-

pH Sensitivity : The carboxamide group hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12).

Comparative Reactivity

| Functional Group | Reactivity Ranking | Key Influences |

|---|---|---|

| 5-amino group | High | Nucleophilicity enhanced by lone pair on N atom |

| Carboxamide | Moderate | Resonance stabilization reduces electrophilicity |

| 2-Chlorobenzyl | Low | Steric hindrance and electron-withdrawing Cl |

| 3-Ethylphenyl | Very low | Electron-donating ethyl group stabilizes ring |

Unexplored Reaction Pathways

-

Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling at the chloro position (2-chlorobenzyl) using Pd catalysts.

-

Photochemical Reactions : No studies exist on UV-induced rearrangements or dimerization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key analogues is provided below:

Key Structural and Functional Insights

Substituent Effects on Activity: Chlorobenzyl Groups: The 2-chlorobenzyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to 3-chloro or 4-fluoro analogues . Carboxamide Variations: Replacement of the carbamoylmethyl group (Lead 1) with aryl groups (e.g., 3-ethylphenyl) improves steric complementarity for larger binding sites, as seen in anticancer analogues . Aromatic vs.

Mechanistic Divergence :

- SOS Response Inhibition : Lead 1 and Analog 14 act as β-turn mimetics, blocking LexA self-cleavage in bacteria (IC₅₀ = 32 µM) . The target compound’s 2-chlorobenzyl group may similarly disrupt LexA’s catalytic Ser residue .

- Anticancer Activity : Triazole derivatives with dichlorophenyl or pyridazinyl groups inhibit kinases (e.g., B-Raf) or induce apoptosis, likely via distinct mechanisms unrelated to SOS pathways .

Synthetic Accessibility :

- Most analogues are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carboxamide coupling, as seen in N-substituted derivatives . The target compound’s synthesis likely follows similar modular routes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-(2-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including triazole ring formation via cycloaddition or condensation. For example, analogous triazole derivatives are synthesized using POCl₃ under reflux (90°C, 3 hours) with ammonia precipitation . Adapt this by substituting 2-chlorobenzyl and 3-ethylphenyl precursors. Optimize solvent systems (e.g., THF or DMF) and stoichiometry to enhance yield .

- Characterization : Confirm structure via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. How can researchers address the compound’s low aqueous solubility in pharmacological assays?

- Methodology : Use co-solvents like DMSO (<5% v/v) or cyclodextrin-based formulations to improve solubility without compromising cell viability . For in vitro studies, pre-dissolve in DMSO and dilute in buffer. Validate solubility via dynamic light scattering (DLS) or nephelometry .

Q. What spectroscopic techniques are critical for characterizing this triazole-carboxamide derivative?

- Methodology :

- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic and triazole protons .

- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to correlate structure with activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability across studies)?

- Methodology :

- Orthogonal Assays : Compare results from fluorometric, colorimetric, and radiometric assays to rule out interference from the compound’s chromophores .

- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .

- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with enzyme active sites, cross-referencing with crystallographic data from analogous triazoles .

Q. What experimental designs are recommended for evaluating in vivo efficacy and toxicity?

- Methodology :

- Pharmacokinetics : Conduct rodent studies with IV/PO dosing to assess bioavailability, leveraging LC-MS/MS for plasma quantification .

- Toxicity Screening : Monitor hepatic (ALT/AST) and renal (creatinine) biomarkers. Compare with structurally similar compounds (e.g., 4-fluorophenyl triazoles) known for cytochrome P450 inhibition .

- Disease Models : Use xenograft models (e.g., HCT-116 colorectal cancer) for antitumor activity, dosing at 10–50 mg/kg based on analogous carboxamides .

Q. How can researchers improve the metabolic stability of this compound for therapeutic development?

- Methodology :

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-ethylphenyl moiety to reduce CYP3A4-mediated oxidation .

- Prodrug Strategies : Mask the carboxamide as an ester to enhance permeability, with enzymatic cleavage in target tissues .

- In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots and guide structural modifications .

Data Analysis & Validation

Q. What strategies validate target engagement in cellular assays?

- Methodology :

- Thermal Shift Assays : Monitor protein thermal stabilization upon compound binding using differential scanning fluorimetry (DSF) .

- CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines to confirm specificity .

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.